(1S,2R)-2-Fluorocyclohexan-1-ol
Description
(1S,2R)-2-Fluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a hydroxyl group at the 1-position and a fluorine atom at the 2-position on the cyclohexane ring. Its stereochemistry (1S,2R) distinguishes it from other stereoisomers, such as (1S,2S) or (1R,2R), which exhibit distinct physicochemical and biological properties. Fluorinated cyclohexanols are pivotal in pharmaceutical and agrochemical research due to fluorine’s electronegativity, which enhances metabolic stability and influences molecular interactions .
Properties
CAS No. |
918300-57-9 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
LMYKFDDTPIOYQV-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)F |
Canonical SMILES |
C1CCC(C(C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-fluorocyclohexanone using chiral catalysts. This method ensures high enantioselectivity, yielding the desired (1S,2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-fluorocyclohexanol using chiral resolving agents .
Industrial Production Methods
Industrial production of (1S,2R)-2-Fluorocyclohexan-1-ol typically involves large-scale asymmetric synthesis. This process utilizes chiral catalysts and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-fluorocyclohexanone.
Reduction: The compound can be reduced to form 2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 2-Fluorocyclohexanone
Reduction: 2-Fluorocyclohexanol
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (1S,2R)-2-fluorocyclohexan-1-ol serves as a chiral building block for the synthesis of more complex molecules. Its fluorine atom enhances the lipophilicity and metabolic stability of derivatives formed from it.
| Application | Description |
|---|---|
| Chiral Synthesis | Used in the construction of enantiomerically pure compounds. |
| Reaction Intermediates | Acts as an intermediate in various chemical reactions, including substitution and elimination reactions. |
Biology
In biological research, (1S,2R)-2-fluorocyclohexan-1-ol is utilized to study the effects of fluorinated compounds on biological systems. Its structure allows it to interact with biological macromolecules, making it a model compound for investigating:
- Protein-Ligand Interactions : The presence of fluorine can enhance binding affinity and selectivity towards specific proteins.
- Metabolic Pathways : Understanding how this compound is metabolized can provide insights into drug design and efficacy.
Medicine
The compound is being explored for its potential therapeutic applications due to its improved pharmacological properties compared to non-fluorinated analogs. It is particularly relevant in:
- Drug Development : Its ability to enhance metabolic stability makes it a candidate for developing new pharmaceuticals.
- Neuropharmacology : Research indicates that it may modulate neurotransmitter systems, suggesting potential use in treating neurological disorders.
Industrial Applications
In the industrial sector, (1S,2R)-2-fluorocyclohexan-1-ol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Advanced Polymers : As a monomer or additive in polymer synthesis.
- Coatings : Enhancing the performance characteristics of coatings due to its hydrophobic nature.
Case Study 1: Ion Channel Modulation
Research has shown that compounds structurally related to (1S,2R)-2-fluorocyclohexan-1-ol can significantly potentiate ion channel activity. In vitro studies indicated that these compounds lower the effective concentration values required for channel activation, demonstrating their potential in pharmacological applications targeting ion channels.
Case Study 2: Enzymatic Deracemization
A notable study involved the enzymatic deracemization of (1S,2R)-2-fluorocyclohexan-1-ol using Pseudomonas fluorescens lipase. The process resulted in high enantioselectivity and purity of the resulting amines, showcasing its utility in synthesizing biologically active derivatives.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclohexan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex and influencing the reaction outcome .
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- (1S,2S)-2-Fluorocyclohexan-1-ol (CAS 656-60-0): This trans isomer has a molecular weight of 118.15 g/mol and is commercially available, though discontinuations have been reported .
rac-(1R,2R)-2-Fluorocyclohexan-1-ol :
Functional Group Variations
- rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride (CAS 1909288-26-1): Features two fluorine atoms and an amino group, increasing molecular weight to 187.61 g/mol . The amino group introduces basicity, expanding applications in drug discovery (e.g., protonable sites for salt formation).
- (1S,2S)-2-Phenoxycyclohexan-1-ol (CAS 79251-44-8): Replaces fluorine with a bulky phenoxy group, reducing polarity and hydrogen-bonding capacity . Applications may favor non-polar environments, such as lipid membranes in agrochemicals.
Derivatives with Additional Substituents
- trans-2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol (7ag): Contains a methyl(phenyl)amino group, enabling hydrogen bonding and π-π interactions . Such derivatives are explored for CNS drug development due to enhanced blood-brain barrier penetration.
(1S,2S)-2-Fluorocyclohexan-1-amine HCl (CAS 2387560-34-9):
Physicochemical Properties and Reactivity
Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| (1S,2R)-2-Fluorocyclohexan-1-ol | 118.15 | -OH, -F |
| rac-(1R,6S)-6-Amino-2,2-difluoro... | 187.61 | -OH, -F (x2), -NH2 |
| (1S,2S)-2-Phenoxycyclohexan-1-ol | ~180.25 (estimated) | -OH, -OPh |
- Acidity: The hydroxyl group in (1S,2R)-2-Fluorocyclohexan-1-ol is more acidic (pKa ~10–12) than non-fluorinated cyclohexanols due to fluorine’s electron-withdrawing effect .
Stereochemical Impact on Reactivity
- The (1S,2R) configuration may favor specific reaction pathways, such as stereoselective hydrogenation or enzymatic transformations, compared to (1S,2S) isomers .
Biological Activity
(1S,2R)-2-Fluorocyclohexan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including lipophilicity and metabolic stability. This article explores the biological activity of (1S,2R)-2-fluorocyclohexan-1-ol, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of (1S,2R)-2-fluorocyclohexan-1-ol typically involves chiral synthesis techniques that ensure high enantiomeric purity. Various methods have been reported for the synthesis of fluorinated cyclohexanol derivatives, often utilizing biocatalytic approaches for enantioselectivity. For instance, enzymatic transesterification using lipases has been shown to yield high enantiomeric excesses .
The biological activity of (1S,2R)-2-fluorocyclohexan-1-ol is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom can influence the compound's binding affinity and selectivity toward specific receptors or enzymes. Studies suggest that fluorinated compounds can modulate ion channels and receptors, enhancing their therapeutic efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of cyclohexanol derivatives significantly affect their biological activity. For example, substituent variations on the cyclohexane ring can lead to substantial changes in potency against specific ion channels. The introduction of halogen atoms at strategic positions has been shown to increase the activity of these compounds on calcium-activated potassium channels (KCa) by enhancing their apparent calcium sensitivity .
1. Enantioselective Synthesis and Activity
A study focused on the synthesis of various stereoisomers of 2-fluorocyclohexanol derivatives demonstrated that (1S,2R)-2-fluorocyclohexan-1-ol exhibited notable activity as a positive modulator of KCa channels. The compound was tested alongside other analogs, revealing that it had a significantly lower EC50 value compared to non-fluorinated counterparts . This suggests enhanced potency due to the fluorine substitution.
2. Therapeutic Potential
Research has indicated potential therapeutic applications for (1S,2R)-2-fluorocyclohexan-1-ol in conditions requiring modulation of calcium signaling pathways. Its ability to selectively enhance KCa channel activity positions it as a candidate for treating disorders linked to calcium dysregulation, such as hypertension and certain neurodegenerative diseases .
Data Summary
Q & A
What catalytic systems are optimal for synthesizing (1S,2R)-2-Fluorocyclohexan-1-ol via hydrogenolysis?
Basic Research Question
The hydrogenolysis of fluorinated precursors requires catalysts such as palladium chloride (PdCl₂) or lead acetate, as demonstrated in cyclohexenol synthesis . Key parameters include:
- Catalysts : PdCl₂ (0.5–1.5 mol%) with silica support.
- Solvents : Hexane or fluorinated alcohols to stabilize intermediates.
- Reagents : Potassium carbonate (K₂CO₃) for deprotonation in one-pot reactions.
Methodological optimization involves monitoring reaction progress via GC-MS or ¹⁹F NMR to track fluorine incorporation.
How can the stereochemical configuration of (1S,2R)-2-Fluorocyclohexan-1-ol be confirmed?
Basic Research Question
Stereochemical validation requires:
- NMR Analysis : ¹H and ¹⁹F NMR coupling constants (e.g., JHF and vicinal JHH) to confirm axial/equatorial fluorine orientation. For example, axial fluorine in cyclohexanol derivatives typically shows JHF ≈ 48–52 Hz .
- X-ray Crystallography : Resolves absolute configuration, as seen in bromocyclohexanol analogs .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
What computational methods predict the reactivity of (1S,2R)-2-Fluorocyclohexan-1-ol in asymmetric catalysis?
Advanced Research Question
Density functional theory (DFT) calculations assess:
- Transition-State Energy Barriers : Fluorine’s electron-withdrawing effects on nucleophilic substitution pathways.
- Non-Covalent Interactions : Fluorine’s role in hydrogen bonding or dipole interactions, critical in chiral induction .
Software like Gaussian or ORCA, paired with molecular docking (AutoDock Vina), models interactions with enzymes or catalysts.
How do solvent polarity and reaction media influence enantioselective synthesis?
Advanced Research Question
Fluorinated solvents (e.g., 1H,1H,2H,2H-perfluorohexan-1-ol) enhance polarity, stabilizing charged intermediates and improving enantiomeric excess (ee). Key findings:
- Low-Polarity Solvents (hexane): Favor kinetic control but risk racemization.
- Fluorinated Alcohols : Increase ee by 10–15% via hydrogen bonding with chiral catalysts .
Optimization requires DOE (design of experiments) to balance solvent effects and reaction kinetics.
What are the stability challenges of (1S,2R)-2-Fluorocyclohexan-1-ol under varying pH and temperature?
Basic Research Question
Stability studies reveal:
- Acidic Conditions : Risk dehydration to 2-fluorocyclohexene (monitored via TLC).
- Thermal Stability : Decomposition above 80°C; storage at –20°C in amber vials under nitrogen is recommended .
Accelerated stability testing (ICH Q1A guidelines) identifies degradation products via LC-HRMS.
What mechanistic insights explain contradictory ee outcomes in fluorocyclohexanol synthesis?
Advanced Research Question
Contradictions arise from:
- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts, reducing ee.
- Dynamic Kinetic Resolution : Competing pathways (e.g., epoxide ring-opening vs. fluoride displacement) alter enantiomer ratios .
In situ IR spectroscopy and kinetic isotope effects (KIE) elucidate dominant pathways.
How does fluorine substitution impact biological activity compared to non-fluorinated analogs?
Advanced Research Question
Fluorine’s electronegativity enhances:
- Membrane Permeability : LogP reductions (measured via shake-flask method) correlate with bioavailability.
- Enzyme Binding : Fluorine’s van der Waals radius (1.47 Å) disrupts active-site interactions, as seen in menthol derivatives .
Comparative assays (e.g., MIC for antimicrobial activity) quantify structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
